

Unlocking a Key Intermediate: A Technical Guide to Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-methylquinoline-6-carboxylate**

Cat. No.: **B180422**

[Get Quote](#)

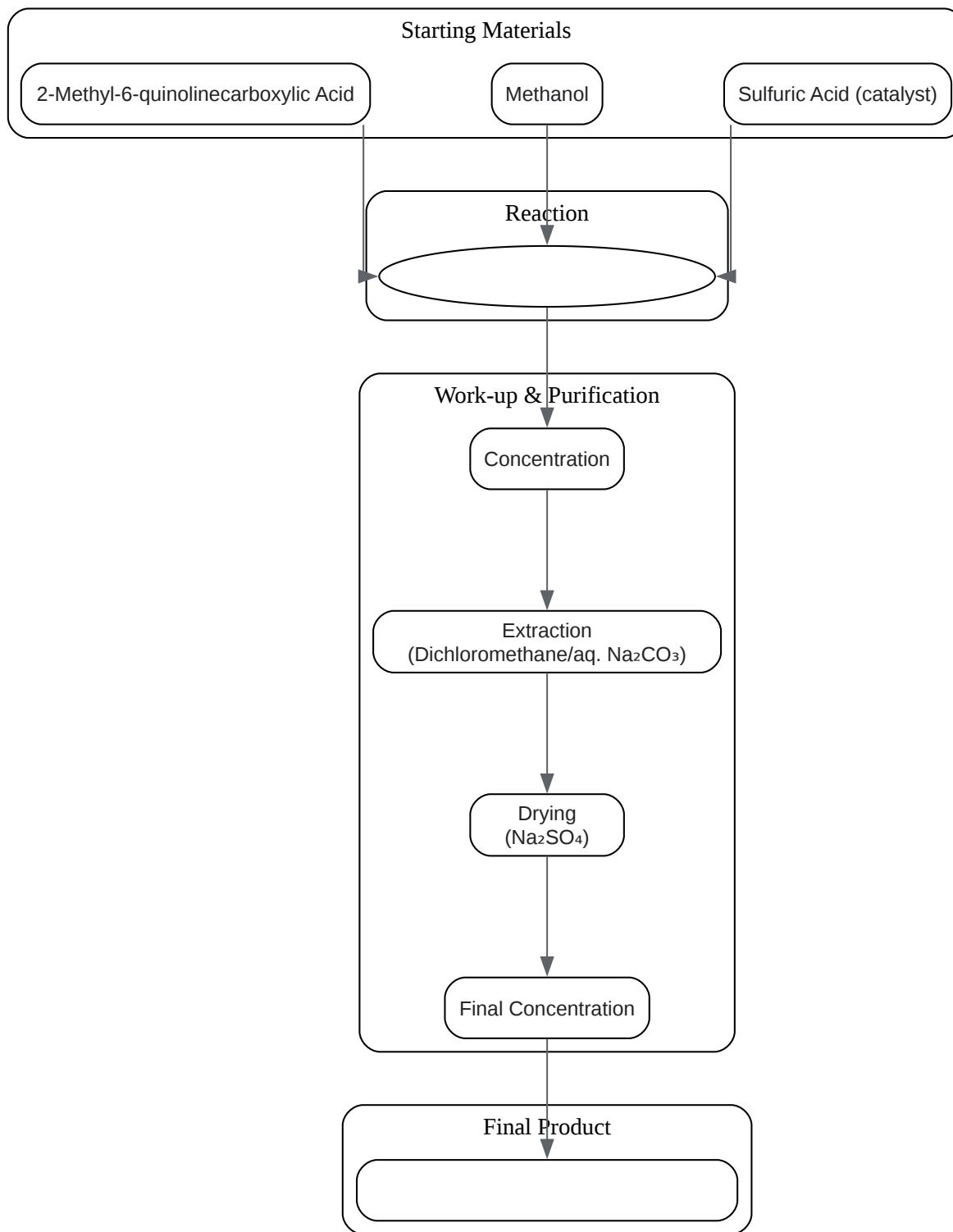
For Researchers, Scientists, and Drug Development Professionals

Introduction: **Methyl 2-methylquinoline-6-carboxylate** (CAS Number: 108166-01-4) is a heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of **Methyl 2-methylquinoline-6-carboxylate**, including its chemical and physical properties, a detailed synthesis protocol, and its crucial role as a key intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical and Structural Data

Methyl 2-methylquinoline-6-carboxylate presents as a light grey to brown solid.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	108166-01-4	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[1] [5]
Molecular Weight	201.22 g/mol	[1] [3]
IUPAC Name	methyl 2-methylquinoline-6-carboxylate	[3]
Synonyms	2-Methylquinoline-6-carboxylic acid methyl ester, 6-Quinolinecarboxylic acid, 2-methyl-, methyl ester	[1]
Melting Point	103-105 °C	[1]
Boiling Point (Predicted)	320.3 ± 22.0 °C	[1]
Density (Predicted)	1.177 ± 0.06 g/cm ³	[1]
Form	Solid	[1]


Synthesis Protocol

The synthesis of **Methyl 2-methylquinoline-6-carboxylate** is typically achieved through the esterification of 2-methyl-6-quinolinecarboxylic acid. The following protocol is based on established laboratory procedures.[\[1\]](#)

Experimental Procedure: Esterification of 2-Methyl-6-quinolinecarboxylic Acid

- Reaction Setup: Dissolve 2-methyl-6-quinolinecarboxylic acid (1 equivalent) in methanol at 0°C.
- Acid Addition: Slowly add concentrated sulfuric acid dropwise to the solution.
- Reaction Conditions: Warm the reaction mixture to 65°C and stir for 12 hours.
- Work-up:

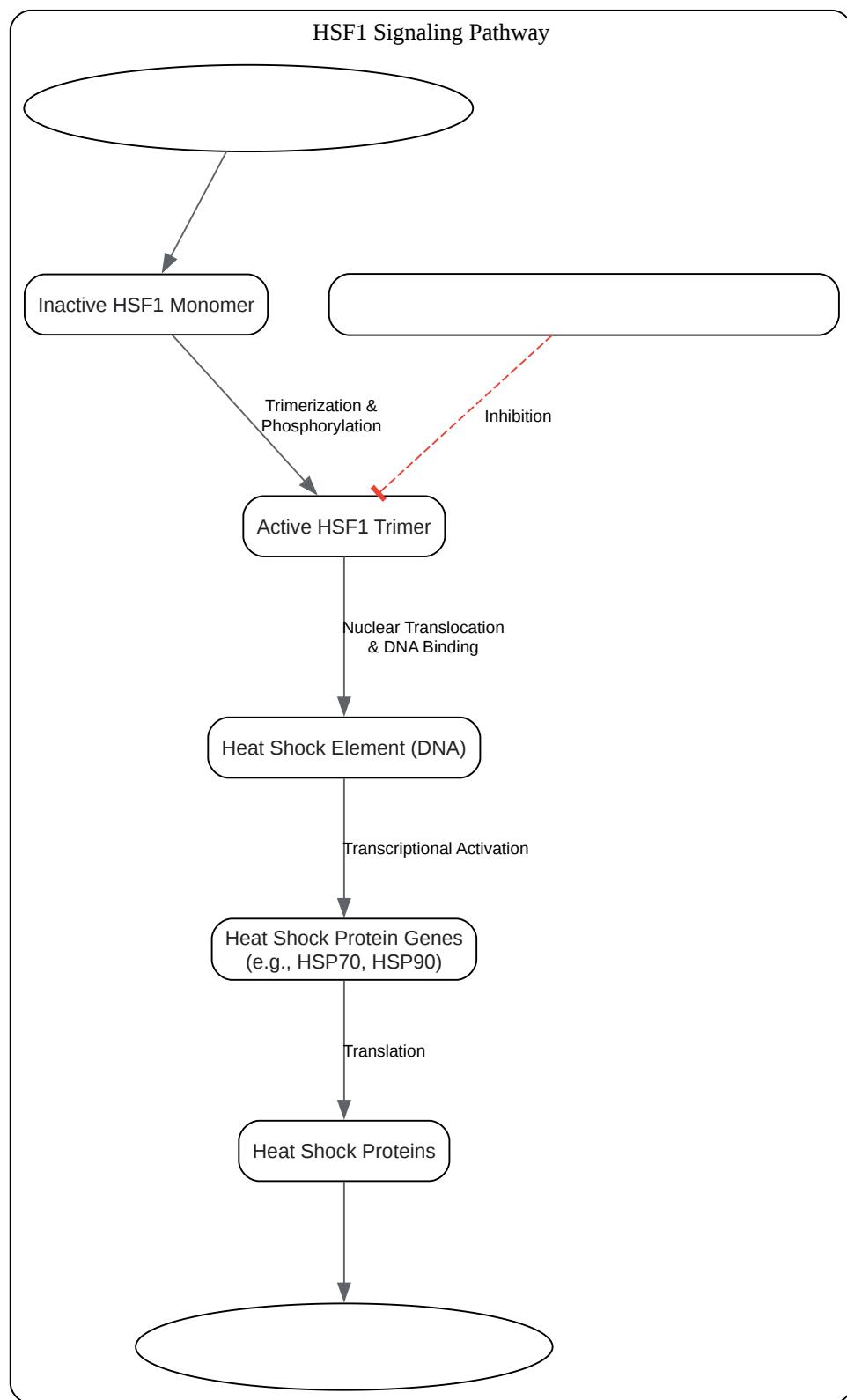
- Concentrate the reaction mixture under reduced pressure.
- Extract the residue with dichloromethane and an aqueous sodium carbonate solution.
- Separate the organic layer.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the final product.

[Click to download full resolution via product page](#)**Synthesis Workflow for Methyl 2-methylquinoline-6-carboxylate.**

Application in Drug Discovery: An Intermediate for HSF1 Pathway Inhibitors

Methyl 2-methylquinoline-6-carboxylate serves as a crucial intermediate in the synthesis of potent inhibitors of the Heat Shock Factor 1 (HSF1) pathway.^{[6][7]} The HSF1 pathway is a critical cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and resistance to therapy.^[4] Inhibition of this pathway represents a promising therapeutic strategy for various malignancies, including refractory ovarian cancer.^{[6][7]}

Role in the Synthesis of HSF1 Inhibitors


In the development of HSF1 inhibitors, **Methyl 2-methylquinoline-6-carboxylate** undergoes further chemical modifications to produce the final active pharmaceutical ingredients. One key transformation is the oxidation of the 2-methyl group, often facilitated by reagents like selenium dioxide, to introduce a handle for further derivatization.^{[6][7]}

Biological Activity of Downstream Compounds

While **Methyl 2-methylquinoline-6-carboxylate** itself is not the active therapeutic, the compounds synthesized from it have demonstrated significant biological activity. The table below summarizes the *in vitro* antiproliferative activity of a representative HSF1 inhibitor derived from this intermediate.

Cell Line	Cancer Type	pGI ₅₀	Reference
OVCAR-3	Ovarian	> 8.0	[7]
	Adenocarcinoma		
IGROV-1	Ovarian	7.8	[7]
	Adenocarcinoma		
A2780	Ovarian Carcinoma	7.7	[7]
SK-OV-3	Ovarian	7.6	[7]
	Adenocarcinoma		

pGI₅₀ is the negative logarithm of the concentration causing 50% growth inhibition.

[Click to download full resolution via product page](#)

The HSF1 Signaling Pathway and the Point of Intervention.

Conclusion

Methyl 2-methylquinoline-6-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly within the domain of drug discovery and development. Its utility in the construction of potent HSF1 pathway inhibitors underscores its importance for researchers and scientists working on novel cancer therapeutics. The synthetic accessibility and the established role of its derivatives in targeting a key cancer-related pathway make it a compound of significant interest for further exploration and application in medicinal chemistry. As research into novel cancer therapies continues, the demand for such well-characterized and strategically important building blocks is likely to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-Methyl-6-quinolincarboxylate | 108166-01-4 [chemicalbook.com]
- 2. 2-甲基-6-喹啉羧酸 | 2-Methylquinoline-6-carboxylic acid | 635-80-3 - 乐研试剂 [leyan.com]
- 3. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2015049535A1 - Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1 - Google Patents [patents.google.com]
- 5. aablocks.com [aablocks.com]
- 6. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unlocking a Key Intermediate: A Technical Guide to Methyl 2-methylquinoline-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180422#methyl-2-methylquinoline-6-carboxylate-cas-number-108166-01-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com